molecular formula C26H27N3O4 B242491 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione

Katalognummer: B242491
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: XQBAACWOKKTCER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the development and activation of B-cells, a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione works by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks these pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, this compound has been shown to inhibit B-cell receptor signaling, reduce the production of pro-inflammatory cytokines, and modulate the tumor microenvironment. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a cancer therapy. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione as a cancer therapy. One potential application is in combination with other targeted therapies, such as inhibitors of PI3K or AKT, which could enhance the anti-tumor activity of this compound. Another direction is the development of this compound as a treatment for other B-cell malignancies, such as mantle cell lymphoma or Waldenstrom macroglobulinemia. Finally, further studies are needed to optimize the dosing and administration of this compound in clinical settings, and to evaluate its safety and efficacy in larger patient populations.

Synthesemethoden

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with 4-dimethylaminobenzene to form the intermediate 1-(2,4-dimethoxyphenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In CLL, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in CLL cells. In NHL, this compound has been shown to inhibit tumor growth and improve survival in mouse models of the disease. This compound is currently being evaluated in clinical trials as a potential treatment for CLL and NHL.

Eigenschaften

Molekularformel

C26H27N3O4

Molekulargewicht

445.5 g/mol

IUPAC-Name

1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenylpiperazine-2,5-dione

InChI

InChI=1S/C26H27N3O4/c1-27(2)19-12-10-18(11-13-19)25-26(31)28(22-15-14-21(32-3)16-23(22)33-4)17-24(30)29(25)20-8-6-5-7-9-20/h5-16,25H,17H2,1-4H3

InChI-Schlüssel

XQBAACWOKKTCER-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.